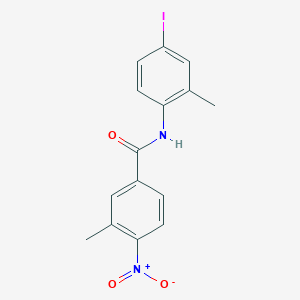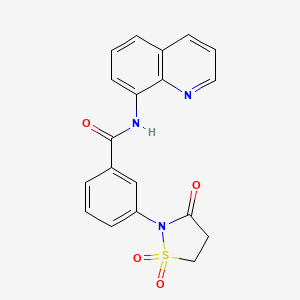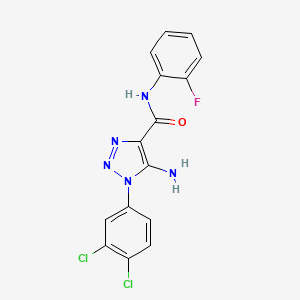![molecular formula C11H15F6NO2 B4933911 2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamate insecticides. It is commonly known as Bifenthrin and is widely used in agriculture and pest control. Bifenthrin is a synthetic pyrethroid that acts as a neurotoxin, targeting the nervous system of insects. It is highly effective against a wide range of pests, including ants, termites, cockroaches, and mosquitoes.
Mecanismo De Acción
Bifenthrin acts as a neurotoxin, targeting the nervous system of insects. It binds to sodium channels in the nerve cells, causing a prolonged depolarization of the cell membrane and preventing the transmission of nerve impulses. This leads to paralysis and death of the insect. Bifenthrin is highly selective for insects and has low toxicity to mammals and other non-target organisms.
Biochemical and Physiological Effects
Bifenthrin has been shown to have a range of biochemical and physiological effects on insects. It affects the activity of enzymes involved in energy metabolism, leading to a reduction in energy production and an increase in oxidative stress. It also affects the activity of neurotransmitters, leading to disruption of the nervous system and paralysis of the insect. Bifenthrin has been shown to have low toxicity to mammals and other non-target organisms, but it can have adverse effects on aquatic organisms and bees.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bifenthrin has several advantages for use in lab experiments. It is highly effective against a wide range of pests and has low toxicity to mammals and other non-target organisms. It is also relatively stable and can be stored for long periods of time. However, Bifenthrin can have adverse effects on aquatic organisms and bees, and care should be taken when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for research on Bifenthrin. One area of research is the development of new formulations and delivery systems that can improve the efficacy and safety of the compound. Another area of research is the study of the ecological and environmental impacts of Bifenthrin, including its effects on non-target organisms and ecosystems. Finally, there is a need for further research on the mechanism of action of Bifenthrin and the development of new insecticides that target the nervous system of insects.
Métodos De Síntesis
Bifenthrin is synthesized by the reaction of 2-methylcyclohexanone with 2,2,3,3-tetrafluoro-1-propenyl trifluoromethyl ketone in the presence of a base. The resulting product is then reacted with methyl isocyanate to form Bifenthrin. The synthesis of Bifenthrin is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Bifenthrin has been extensively studied for its insecticidal properties and its potential applications in pest control. It has been shown to be highly effective against a wide range of pests, including insects that are resistant to other insecticides. Bifenthrin has also been studied for its potential use in the control of disease vectors, such as mosquitoes, which are responsible for the transmission of diseases such as malaria and dengue fever.
Propiedades
IUPAC Name |
(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F6NO2/c1-6-4-2-3-5-7(6)20-9(19)18-8(10(12,13)14)11(15,16)17/h6-8H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUGIBBUSYLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)

![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
